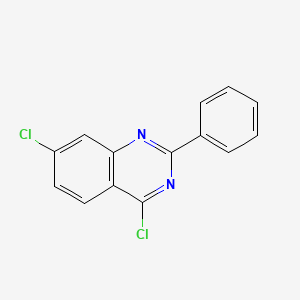

4,7-Dichloro-2-phenylquinazoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 626528. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,7-dichloro-2-phenylquinazoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2N2/c15-10-6-7-11-12(8-10)17-14(18-13(11)16)9-4-2-1-3-5-9/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHPZVDQRVXUAKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)C(=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10327013 |

Source

|

| Record name | 4,7-Dichloro-2-phenylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54665-92-8 |

Source

|

| Record name | 4,7-Dichloro-2-phenylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Strategic Synthesis of 4,7-Dichloro-2-phenylquinazoline: A Guide from 2-Amino-5-chlorobenzophenone

An In-depth Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth exploration of the synthetic pathway to 4,7-dichloro-2-phenylquinazoline, a crucial scaffold in medicinal chemistry. The synthesis originates from the readily available precursor, 2-amino-5-chlorobenzophenone. We will dissect a robust and efficient two-step synthetic strategy, beginning with the cyclocondensation to form the intermediate 7-chloro-2-phenylquinazolin-4(3H)-one, followed by a strategic chlorination to yield the final product. This document is structured to provide researchers, chemists, and drug development professionals with not only a step-by-step protocol but also the underlying mechanistic principles and practical insights essential for successful laboratory execution. The causality behind experimental choices, process optimization, and critical safety considerations are emphasized to ensure technical accuracy and reproducibility.

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline core is a privileged heterocyclic motif, forming the structural basis for a multitude of biologically active compounds and approved pharmaceuticals. Its rigid, planar structure and capacity for diverse substitutions at key positions make it an ideal scaffold for interacting with various biological targets. Quinazoline derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antibacterial, and antidiabetic properties.[1] The specific target of this guide, this compound, serves as a pivotal intermediate in the synthesis of advanced therapeutic agents, particularly kinase inhibitors used in oncology.[2][3] The strategic placement of chlorine atoms at the C4 and C7 positions provides reactive handles for subsequent nucleophilic substitution reactions, enabling the construction of complex molecular architectures and the fine-tuning of pharmacological profiles.

This guide focuses on a logical and field-proven synthetic route starting from 2-amino-5-chlorobenzophenone, a commercially available and practical starting material for achieving the desired 7-chloro substitution pattern on the quinazoline ring.[4][5]

Overall Synthetic Strategy

The transformation of 2-amino-5-chlorobenzophenone into this compound is efficiently achieved via a two-step sequence. This approach ensures high yields and simplifies purification by isolating a stable intermediate.

-

Step 1: Cyclocondensation. Formation of the quinazolinone ring system to produce 7-chloro-2-phenylquinazolin-4(3H)-one.

-

Step 2: Aromatizing Chlorination. Conversion of the 4-oxo group of the quinazolinone intermediate to a 4-chloro substituent, yielding the final product.

Caption: Overall two-step synthetic workflow.

Part I: Synthesis of 7-Chloro-2-phenylquinazolin-4(3H)-one

The foundational step in this synthesis is the construction of the heterocyclic quinazolinone core. This is achieved through a cyclocondensation reaction that incorporates the C2 and N3 atoms of the pyrimidine ring.

Principle and Mechanistic Insight

The reaction of 2-amino-5-chlorobenzophenone with formamide serves a dual purpose: formamide acts as both the reagent, providing the necessary one-carbon unit (which will become C2), and the solvent. At elevated temperatures, formamide decomposes to generate ammonia and formic acid. The 2-amino group of the benzophenone first reacts with formic acid (or a related formylating species) to form an N-formyl intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the amide nitrogen onto the ketone carbonyl, followed by dehydration, leads to the formation of the stable, fused quinazolinone ring system. The use of a high-boiling solvent like formamide is critical to provide the thermal energy required to overcome the activation barriers for both the initial formylation and the final dehydration steps.

Detailed Experimental Protocol

Materials:

-

2-Amino-5-chlorobenzophenone

-

Formamide

-

Standard laboratory glassware for high-temperature reactions (e.g., round-bottom flask, reflux condenser)

-

Heating mantle and stirring apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-amino-5-chlorobenzophenone (1.0 equiv) and formamide (10-15 equiv).

-

Heat the reaction mixture to 160-180 °C with vigorous stirring. The high temperature is necessary to drive the cyclization and dehydration.[2]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Upon completion, cool the reaction mixture to approximately 80 °C.

-

Carefully pour the warm mixture into a beaker containing cold water. This will cause the product to precipitate out of the formamide/water solution.

-

Stir the resulting slurry for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash thoroughly with water to remove residual formamide.

-

Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or isopropanol.

Data Summary: Reagents and Conditions

| Reagent/Parameter | Molar Ratio (equiv) | Role | Key Consideration |

| 2-Amino-5-chlorobenzophenone | 1.0 | Starting Material | Ensure high purity for optimal yield. |

| Formamide | 10 - 15 | Reagent & Solvent | Use in excess; acts as C1 source. |

| Temperature | N/A | Reaction Condition | 160-180 °C is crucial for cyclization. |

| Reaction Time | N/A | Reaction Condition | 4-6 hours, monitor by TLC. |

Part II: Chlorination to this compound

The final step involves the conversion of the C4-keto group of the quinazolinone into a chloride. This transformation is critical as it installs a leaving group at the 4-position, making the molecule susceptible to nucleophilic substitution for further derivatization.

Principle and Mechanistic Insight

The chlorination of a quinazolin-4-one is a standard transformation often accomplished with phosphorus oxychloride (POCl₃).[6][7] The reaction proceeds in two distinct stages.[8] First, the lactam oxygen of the quinazolinone acts as a nucleophile, attacking the phosphorus atom of POCl₃. This initial phosphorylation step forms a phosphate ester intermediate.[6][7] This intermediate is highly activated towards nucleophilic attack. In the second stage, a chloride ion (from POCl₃) attacks the C4 position, leading to the displacement of the phosphate group and the formation of the 4-chloroquinazoline product.[7][8] The reaction is typically performed by heating the quinazolinone in an excess of POCl₃, which serves as both the chlorinating agent and the solvent.[9][10] Heating to temperatures between 70-110 °C is generally required to facilitate the clean conversion of the intermediate to the final product.[6][10]

Caption: Simplified mechanism for POCl₃ chlorination.

Detailed Experimental Protocol

Materials:

-

7-Chloro-2-phenylquinazolin-4(3H)-one

-

Phosphorus oxychloride (POCl₃)

-

Toluene

-

Ice, water, and saturated sodium bicarbonate solution

-

Glassware suitable for corrosive and moisture-sensitive reagents

Procedure:

-

Caution: This procedure must be performed in a well-ventilated fume hood as POCl₃ is highly corrosive and reacts violently with water.

-

Place the dried 7-chloro-2-phenylquinazolin-4(3H)-one (1.0 equiv) in a round-bottom flask equipped with a reflux condenser and a drying tube.

-

Carefully add an excess of phosphorus oxychloride (POCl₃, approx. 5-10 equiv). The POCl₃ acts as both reagent and solvent.

-

Heat the reaction mixture to reflux (approx. 100-110 °C) for 3-4 hours.[10] The reaction should become a clear solution.

-

After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure.

-

To remove the final traces of POCl₃, add toluene to the residue and evaporate again under reduced pressure. This azeotropic removal is crucial for a clean work-up.[10]

-

Work-up: Very slowly and carefully, pour the residue onto crushed ice with stirring. A vigorous reaction will occur.

-

Once the initial reaction has subsided, neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. The product will precipitate as a solid.

-

Extract the aqueous slurry with an organic solvent like dichloromethane or ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by column chromatography (silica gel) or recrystallization to obtain pure this compound.

Data Summary: Reagents and Conditions

| Reagent/Parameter | Molar Ratio (equiv) | Role | Key Consideration |

| 7-Chloro-2-phenylquinazolin-4(3H)-one | 1.0 | Substrate | Must be thoroughly dried before use. |

| Phosphorus Oxychloride (POCl₃) | 5 - 10 | Reagent & Solvent | Highly corrosive and water-reactive. |

| Temperature | N/A | Reaction Condition | 100-110 °C is required for conversion. |

| Work-up | N/A | Isolation | Careful quenching on ice is critical. |

Safety and Handling

-

Formamide: Can be harmful if inhaled or absorbed through the skin. It is a developmental toxin. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Phosphorus Oxychloride (POCl₃): Extremely corrosive and toxic. Reacts violently with water, releasing HCl gas. It can cause severe burns upon contact. All manipulations must be conducted in a fume hood, and appropriate PPE (heavy-duty gloves, lab coat, face shield) is mandatory. Ensure a quenching agent (like sodium bicarbonate) is readily available.

Conclusion

The synthesis of this compound from 2-amino-5-chlorobenzophenone is a reliable and scalable two-step process that is fundamental to the development of numerous advanced pharmaceutical agents. By understanding the mechanistic underpinnings of the initial cyclocondensation and the subsequent chlorination, researchers can effectively troubleshoot and optimize this synthesis for high yield and purity. The protocols and insights provided in this guide offer a solid foundation for the practical execution of this important synthetic transformation in a research and development setting.

References

-

Zhang, J., Zhu, D., Yu, C., Wan, C., & Wang, Z. (2010). A Simple and Efficient Approach to the Synthesis of 2-Phenylquinazolines via sp3 C−H Functionalization. Organic Letters, 12(12), 2841–2843. Available at: [Link]

-

Klapars, A., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(11), 4561-4573. Available at: [Link]

-

American Chemical Society. (2010). A Simple and Efficient Approach to the Synthesis of 2-Phenylquinazolines via sp3 C−H Functionalization. ACS Publications. Available at: [Link]

-

ResearchGate. (2011). POCl3 Chlorination of 4-Quinazolones. Request PDF. Available at: [Link]

-

Figshare. (2011). POCl3 Chlorination of 4-Quinazolones. The Journal of Organic Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. In Wikipedia. Retrieved from [Link]

-

Al-Masoudi, N. A., et al. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC. Available at: [Link]

-

ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Available at: [Link]

-

Wikipedia. (n.d.). 2-Amino-5-chlorobenzophenone. In Wikipedia. Retrieved from [Link]

-

de Oliveira, V. A., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC - NIH. Available at: [Link]

-

ResearchGate. (2015). A facile synthesis of quinazolinone derivatives through Vilsmeier intermediate. PDF. Available at: [Link]

-

American Chemical Society. (2020). Development of a Robust Scale-Up Synthetic Route for BPR1K871: A Clinical Candidate for the Treatment of Acute Myeloid Leukemia. Organic Process Research & Development. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

-

American Chemical Society. (2019). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. ACS Omega. Available at: [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

-

International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 2-amino-5-chloro-benzophenone derivatives (3a–3g). Available at: [Link]

-

PubMed Central (PMC). (2019). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. National Institutes of Health. Available at: [Link]

-

MDPI. (2021). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Available at: [Link]

-

ResearchGate. (n.d.). Synthetic route for the synthesis of quinazoline derivatives (7–27). Available at: [Link]

-

PubMed Central (PMC). (2021). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. National Institutes of Health. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Collection - POCl3 Chlorination of 4-Quinazolones - The Journal of Organic Chemistry - Figshare [figshare.com]

- 9. researchgate.net [researchgate.net]

- 10. 4,7-Dichloroquinazoline synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 4,7-Dichloro-2-phenylquinazoline

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties and reactivity of 4,7-dichloro-2-phenylquinazoline, a key heterocyclic intermediate in medicinal chemistry. The unique arrangement of its chloro substituents and the phenyl group at the 2-position imparts a distinct reactivity profile that is of significant interest in the synthesis of novel therapeutic agents, particularly in the realm of oncology. This document will delve into the synthesis, spectroscopic characterization, and the nuanced reactivity of this molecule, offering field-proven insights and detailed experimental protocols.

Introduction and Molecular Overview

This compound is a halogenated quinazoline derivative that serves as a versatile building block in organic synthesis. The quinazoline core is a prominent scaffold in numerous biologically active compounds, including approved anticancer drugs like gefitinib and erlotinib.[1][2] The presence of two chlorine atoms at positions 4 and 7, which are susceptible to nucleophilic substitution and metal-catalyzed cross-coupling reactions, makes this molecule a valuable precursor for creating diverse molecular libraries for drug discovery.

Molecular Structure:

Caption: Key identifiers for this compound.

Synthesis of this compound

The synthesis of this compound typically proceeds through a two-step sequence starting from 2-amino-4-chlorobenzoic acid. The initial step involves the condensation of the anthranilic acid derivative with benzonitrile or a related benzoyl precursor to form the corresponding 7-chloro-2-phenylquinazolin-4(3H)-one. The subsequent chlorination of the quinazolinone at the 4-position yields the target molecule.

Experimental Protocol: Synthesis of 7-Chloro-2-phenylquinazolin-4(3H)-one

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-4-chlorobenzoic acid (1 equivalent) and benzonitrile (3-5 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 190-200 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Add a suitable solvent like ethanol and stir to precipitate the product.

-

Purification: Filter the solid, wash with cold ethanol, and dry under vacuum to obtain 7-chloro-2-phenylquinazolin-4(3H)-one.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a round-bottom flask, add 7-chloro-2-phenylquinazolin-4(3H)-one (1 equivalent) and phosphorus oxychloride (POCl₃, 5-10 equivalents). A catalytic amount of N,N-dimethylaniline or dimethylformamide (DMF) can be added to facilitate the reaction.[2][3]

-

Reaction Conditions: Heat the mixture to reflux (approximately 110-120 °C) for 3-5 hours. The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This will quench the excess POCl₃.

-

Purification: The resulting precipitate is filtered, washed thoroughly with water, and then a saturated sodium bicarbonate solution to neutralize any remaining acid. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone) to yield pure this compound.

Caption: General synthetic workflow for this compound.

Spectroscopic Characterization

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. Below is a table summarizing the expected spectroscopic data based on analogous structures found in the literature.[4][5][6]

| Spectroscopic Technique | Expected Data |

| ¹H NMR (CDCl₃) | δ 8.2-8.4 (m, 2H, ortho-protons of phenyl group), 7.9-8.1 (d, 1H, H-5), 7.5-7.7 (m, 4H, meta-, para-protons of phenyl group and H-6), 7.3-7.4 (d, 1H, H-8). |

| ¹³C NMR (CDCl₃) | δ 162-164 (C-2), 158-160 (C-4), 152-154 (C-8a), 138-140 (C-7), 135-137 (ipso-C of phenyl group), 130-132 (para-C of phenyl group), 128-130 (ortho- and meta-C of phenyl group), 126-128 (C-5), 124-126 (C-6), 122-124 (C-4a), 118-120 (C-8). |

| FT-IR (KBr, cm⁻¹) | ~3050 (Ar-H stretch), ~1610, 1580, 1480 (C=C and C=N stretching), ~850 (C-Cl stretch). |

| Mass Spec. (EI) | m/z (%) = 286 (M⁺), 288 (M⁺+2), 290 (M⁺+4) in a ratio indicative of two chlorine atoms. |

Chemical Reactivity: A Tale of Two Chlorines

The reactivity of this compound is dominated by the differential electrophilicity of the two carbon atoms bearing the chlorine substituents. The chlorine at the C4 position is significantly more reactive towards nucleophilic attack than the chlorine at the C7 position. This regioselectivity is a cornerstone of its synthetic utility.

Nucleophilic Aromatic Substitution (SNAr)

The C4 position of the quinazoline ring is highly activated towards nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing effect of the adjacent nitrogen atom (N3) and the ability of the quinazoline ring to stabilize the negative charge in the Meisenheimer intermediate.[7][8] In contrast, the C7 chlorine is on the benzene portion of the heterocycle and is less activated.

This differential reactivity allows for the selective substitution at the C4 position under relatively mild conditions, while the C7 position typically requires harsher conditions for substitution.[8]

Caption: Regioselective nucleophilic aromatic substitution of this compound.

Typical Nucleophiles:

-

Amines: Primary and secondary amines readily displace the C4-chloro group to form 4-aminoquinazoline derivatives, which are key intermediates in the synthesis of kinase inhibitors.[3][7]

-

Alcohols and Phenols: Alkoxides and phenoxides can be used to introduce ether linkages at the C4 position.

-

Thiols: Thiolates react to form thioethers.

Experimental Protocol: Selective Nucleophilic Substitution with an Amine at C4

-

Reaction Setup: In a sealed tube or a round-bottom flask with a condenser, dissolve this compound (1 equivalent) in a suitable solvent such as isopropanol, ethanol, or DMF.

-

Addition of Reagents: Add the desired amine (1.1-1.5 equivalents) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 equivalents).

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C for 2-6 hours, monitoring the reaction by TLC.

-

Work-up and Purification: After cooling, the reaction mixture can be concentrated under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

Both chlorine atoms on the this compound scaffold can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions.[1][9][10][11] Similar to SNAr reactions, the C4 position is generally more reactive. This allows for a sequential and regioselective introduction of different substituents.

The order of reactivity in palladium-catalyzed cross-coupling reactions is generally C-I > C-Br > C-Cl. While C-Cl bonds are less reactive, the use of appropriate phosphine ligands and reaction conditions can facilitate their coupling. The higher reactivity of the C4-Cl bond can be attributed to its position adjacent to a nitrogen atom, which influences the electronic properties of the C-Cl bond and facilitates the oxidative addition step in the catalytic cycle.[12]

Caption: Sequential Suzuki cross-coupling reactions on this compound.

Experimental Protocol: Suzuki Coupling at the C4 Position

-

Reaction Setup: In a Schlenk flask, combine this compound (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like sodium carbonate (2-3 equivalents).

-

Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water. The mixture should be thoroughly degassed by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C under an inert atmosphere for 6-12 hours.

-

Work-up and Purification: After completion, cool the reaction to room temperature and add water. Extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification is achieved through column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

The ability to selectively functionalize the C4 and C7 positions of this compound makes it a highly valuable scaffold in drug discovery. By introducing various substituents through nucleophilic substitution and cross-coupling reactions, chemists can systematically explore the structure-activity relationship (SAR) of novel quinazoline derivatives. This has been particularly successful in the development of kinase inhibitors, where the quinazoline core often serves as a hinge-binding motif. The 2-phenyl group can be further modified to optimize binding affinity and selectivity for the target protein.

Conclusion

This compound is a pivotal intermediate in modern medicinal chemistry. Its synthesis is straightforward, and its reactivity is characterized by the pronounced difference in the lability of the C4 and C7 chlorine atoms. This predictable regioselectivity in both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions provides a robust platform for the synthesis of complex, polysubstituted quinazolines. A thorough understanding of its chemical properties and reactivity is essential for researchers aiming to develop the next generation of quinazoline-based therapeutics.

References

- Poonam Rani, et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6): 115-118.

- Google Patents. (2012).

- Benchchem. (n.d.). 4,7-Dichloro-2-(4-fluorophenyl)quinazoline | 885277-41-8.

- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). PMC.

- SciSpace. (n.d.). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline.

- Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. (n.d.). PMC - PubMed Central.

- Google Patents. (2009).

- ResearchGate. (n.d.).

- ResearchGate. (2022). (PDF)

- Benchchem. (n.d.). Technical Support Center: 4,7-Dichloroquinoline Substitution Reactions.

- MDPI. (n.d.). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline.

- PubMed. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline.

- Chemistry LibreTexts. (2023). 2.

- MDPI. (n.d.).

- Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. (n.d.).

- Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings | Organic Chemistry II.

- Crash Course. (2022). Diazonium Salts & Nucleophilic Aromatic Substitution: Crash Course Organic Chemistry #47. YouTube.

- Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2025).

- Erland Stevens. (2019).

- ResearchGate. (2014). Synthesis and Photophysical Property Studies of the 2,6,8-Triaryl-4-(phenylethynyl)quinazolines.

- Crystallographic and spectroscopic characterization of 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide. (n.d.). PMC - NIH.

- Benchchem. (n.d.).

Sources

- 1. scispace.com [scispace.com]

- 2. mdpi.com [mdpi.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystallographic and spectroscopic characterization of 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. researchgate.net [researchgate.net]

- 10. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]

The Enigmatic Executioner: A Technical Guide to the Postulated Mechanism of Action of 4,7-Dichloro-2-phenylquinazoline in Cancer Cells

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted anticancer agents. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to several clinically approved drugs. This technical guide focuses on a specific, yet under-characterized derivative, 4,7-dichloro-2-phenylquinazoline. While direct, extensive research on this particular molecule is emerging, its structural motifs strongly suggest a potent anti-cancer profile. By synthesizing data from closely related quinazoline analogues, this document delineates the most probable mechanisms of action, offering a foundational framework for researchers, scientists, and drug development professionals. We will explore the compound's likely impact on critical cellular processes including the induction of apoptosis, cell cycle arrest, and potential kinase inhibition, providing detailed experimental protocols to validate these hypotheses.

Introduction: The Quinazoline Core - A Privileged Scaffold in Oncology

Quinazoline and its derivatives represent a class of bicyclic aromatic compounds that have garnered immense interest in pharmacology due to their diverse therapeutic properties, including anti-inflammatory, antimicrobial, and notably, anticancer activities.[1][2] The rigid, planar structure of the quinazoline ring system allows it to effectively interact with various biological targets, particularly the ATP-binding pockets of protein kinases.[3] This has led to the successful development of several FDA-approved anticancer drugs, such as gefitinib and erlotinib, which target the epidermal growth factor receptor (EGFR) tyrosine kinase.[4][5]

The subject of this guide, this compound, possesses key structural features that imply significant biological activity. The dichloro-substituents at positions 4 and 7 are known to enhance the potency of various bioactive molecules, while the 2-phenyl group can contribute to specific interactions within target proteins. Based on the extensive literature on analogous compounds, we can postulate a multi-faceted mechanism of action for this compound in cancer cells.

Postulated Mechanisms of Action

The anticancer activity of this compound is likely not attributable to a single mode of action but rather a synergistic interplay of multiple cellular effects. The primary hypothesized mechanisms include the induction of apoptosis, disruption of the cell cycle, and inhibition of key signaling pathways.

Induction of Apoptosis: Orchestrating Programmed Cell Death

A hallmark of cancer is the evasion of apoptosis, or programmed cell death.[6] A vast number of quinazoline derivatives have been shown to reinstate this crucial process in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.[1][7]

The intrinsic pathway is often initiated by cellular stress, such as DNA damage or the generation of reactive oxygen species (ROS).[1] Structurally similar compounds suggest that this compound could induce ROS production, leading to a cascade of events.[1]

-

Mitochondrial Membrane Permeabilization: Increased ROS can disrupt the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[1][8]

-

Apoptosome Formation and Caspase Activation: Cytosolic cytochrome c binds to Apaf-1, triggering the formation of the apoptosome and subsequent activation of caspase-9, an initiator caspase.[1]

-

Executioner Caspase Activation: Caspase-9 then activates executioner caspases, such as caspase-3 and -7, which cleave a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis.[1][6]

The extrinsic pathway is initiated by the binding of ligands, such as TNF-α or FasL, to death receptors on the cell surface.[6] Some quinazoline derivatives have been shown to modulate this pathway.[1]

-

Caspase-8 Activation: This pathway leads to the activation of caspase-8, another initiator caspase.[1]

-

Crosstalk with the Intrinsic Pathway: Activated caspase-8 can directly activate executioner caspases or cleave Bid to tBid, which then amplifies the apoptotic signal through the intrinsic pathway.

The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is critical in regulating the intrinsic pathway.[7] Phenylquinazoline derivatives have been demonstrated to down-regulate the expression of anti-apoptotic proteins like Bcl-2, tipping the balance in favor of apoptosis.[7][9]

Diagram: Postulated Apoptotic Pathways

Caption: Postulated induction of apoptosis by this compound.

Cell Cycle Arrest: Halting Uncontrolled Proliferation

Cancer is characterized by dysregulated cell cycle progression. Many chemotherapeutic agents, including numerous quinazoline derivatives, exert their effects by inducing cell cycle arrest at specific checkpoints, preventing cancer cells from dividing.[10][11] The most commonly observed points of arrest for quinazoline analogues are the G1/S and G2/M transitions.[12][13]

-

G1 Phase Arrest: This would involve the modulation of cyclin-dependent kinases (CDKs) such as CDK4 and CDK2, and their regulatory cyclin partners (Cyclin D and E).[11][14] Inhibition of these CDKs prevents the phosphorylation of the retinoblastoma protein (Rb), keeping it bound to the E2F transcription factor and thereby blocking the expression of genes required for S-phase entry.[14]

-

G2/M Phase Arrest: Arrest at this checkpoint would likely involve the inhibition of the CDK1/Cyclin B1 complex, which is essential for entry into mitosis.

The specific phase of arrest can be cell-type dependent and is a crucial area for experimental validation for this compound.

Diagram: Experimental Workflow for Cell Cycle Analysis

Caption: Workflow for determining cell cycle arrest.

Inhibition of Protein Kinases: Targeting a Key Vulnerability

The quinazoline scaffold is a well-established inhibitor of various protein kinases, many of which are implicated in oncogenic signaling pathways.[4][15] While the precise targets of this compound are yet to be identified, several families of kinases are plausible candidates.

-

Receptor Tyrosine Kinases (RTKs): As mentioned, EGFR is a common target for quinazolines.[4][5] Other RTKs such as VEGFR, which is involved in angiogenesis, could also be inhibited.[4]

-

PI3K/Akt/mTOR Pathway: This is a critical survival pathway that is often hyperactivated in cancer.[16] Several quinazoline derivatives have been shown to inhibit PI3K, leading to decreased proliferation and increased apoptosis.[4]

Inhibition of these kinases would disrupt downstream signaling cascades that promote cell growth, survival, and proliferation.

Table: Summary of Potential Biological Activities and Supporting Evidence from Analogues

| Biological Activity | Postulated Mechanism | Evidence from Analogous Compounds |

| Antiproliferative | Induction of apoptosis, cell cycle arrest | Widespread reports for various quinazoline derivatives.[1][17] |

| Apoptosis Induction | Increased ROS, cytochrome c release, caspase activation, Bcl-2 downregulation | Observed in MCF-7 cells treated with quinazoline Schiff bases.[1] Phenylquinazoline derivatives shown to target Bcl-2 family proteins.[7] |

| Cell Cycle Arrest | G1 or G2/M phase arrest | A 4-aminoquinazoline derivative induced S-phase arrest in PC-3 cells.[10] Chalcone derivatives can induce G2/M arrest.[13] |

| Kinase Inhibition | Potential inhibition of EGFR, PI3K, or other kinases | Many quinazoline derivatives are known tyrosine kinase inhibitors.[4][15] |

Experimental Protocols for Mechanistic Elucidation

To validate the hypothesized mechanisms of action for this compound, a series of well-established in vitro assays are recommended.

Cell Viability Assay (MTT Assay)

This assay is a fundamental first step to determine the cytotoxic effects of the compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.

Protocol:

-

Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Treat cancer cells with the IC50 concentration of this compound for various time points (e.g., 12, 24, 48 hours).

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells in 70% ethanol at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer. The intensity of PI fluorescence is proportional to the amount of DNA.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and can be used to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.

Protocol:

-

Treat cells with the IC50 concentration of the compound for a predetermined time.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cells and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in the signaling pathways of interest.

Protocol:

-

Treat cells with the compound and lyse them to extract total protein.

-

Determine the protein concentration using a BCA or Bradford assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin D1, p-Akt, Akt).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion and Future Directions

While direct experimental data on this compound is limited, the wealth of information on structurally related compounds provides a strong foundation for postulating its mechanism of action in cancer cells. The evidence strongly suggests that this compound likely exerts its anticancer effects through a combination of apoptosis induction, cell cycle arrest, and inhibition of critical oncogenic signaling pathways.

The experimental protocols outlined in this guide provide a clear roadmap for researchers to systematically investigate and validate these hypotheses. Future studies should focus on identifying the specific molecular targets of this compound through techniques such as kinase profiling and affinity chromatography. Furthermore, in vivo studies using animal models will be crucial to evaluate its therapeutic potential and toxicity profile. The elucidation of the precise mechanism of action will be instrumental in the rational design of more potent and selective quinazoline-based anticancer agents.

References

- 1. Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies - Dash - Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]

- 3. youtube.com [youtube.com]

- 4. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New synthetic phenylquinazoline derivatives induce apoptosis by targeting the pro-survival members of the BCL-2 family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Fangchinoline induces G1 arrest in breast cancer cells through cell-cycle regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Anticancer drug targets: cell cycle and checkpoint control - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. journal11.magtechjournal.com [journal11.magtechjournal.com]

Biological activity of 4,7-Dichloro-2-phenylquinazoline derivatives

An In-Depth Technical Guide to the Biological Activity of 4,7-Dichloro-2-phenylquinazoline Derivatives

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1] This guide focuses on a specific, highly functionalized subclass: this compound derivatives. The strategic placement of chloro-substituents at the 4 and 7 positions, combined with a phenyl group at the 2-position, creates a versatile chemical entity with significant therapeutic potential. This document provides a comprehensive technical overview of the synthesis, postulated mechanisms of action, and key biological activities of these compounds, with a primary focus on their anticancer properties. It is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed experimental frameworks to facilitate further investigation.

Rationale and Synthesis Strategy

The design of this compound derivatives is rooted in established structure-activity relationships (SAR) for bioactive quinazolines. The 2-phenyl group provides a critical hydrophobic scaffold, while the chlorine atoms serve two purposes: they modulate the electronic properties and lipophilicity of the molecule, and the C4-chloro atom, in particular, acts as an excellent leaving group for nucleophilic substitution, enabling the synthesis of diverse derivative libraries.[2][3]

A common synthetic pathway begins with a substituted anthranilic acid derivative, in this case, 2-amino-4-chlorobenzoic acid.[4] The synthesis proceeds through cyclization to form the quinazolinone core, followed by chlorination to yield the target scaffold.

General Synthesis Protocol: From Anthranilic Acid to Dichloroquinazoline

-

Condensation: 2-amino-4-chlorobenzoic acid is reacted with formamide under reflux to produce 7-chloroquinazolin-4(3H)-one.[4][5] This step establishes the basic quinazoline ring system.

-

Aromatic Substitution (Optional but common for 2-phenyl derivatives): A more direct route to the 2-phenyl core involves the reaction of 2-aminobenzamide with benzaldehyde, which yields 2-phenylquinazolin-4(3H)-one.[2]

-

Chlorination: The quinazolinone intermediate is treated with a strong chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), often with a catalytic amount of N,N-dimethylformamide (DMF), to convert the hydroxyl group at the C4 position into a chlorine atom.[2][4] This step is critical as it introduces the reactive handle for further derivatization.

-

Derivatization (Nucleophilic Aromatic Substitution): The highly reactive 4-chloro group can be displaced by various nucleophiles, most notably anilines, to generate the 4-anilinoquinazoline scaffold essential for activities like EGFR inhibition. The reaction is typically carried out in an alcohol solvent at room temperature or with gentle heating.[2]

Caption: General synthetic workflow for this compound derivatives.

Primary Biological Activity: Anticancer Potential

The quinazoline core is famously associated with anticancer activity, primarily through the inhibition of protein kinases that are crucial for tumor growth and proliferation.[6] For this compound derivatives, two principal mechanisms are postulated based on extensive research into structurally similar compounds: EGFR tyrosine kinase inhibition and disruption of tubulin polymerization.

Mechanism I: EGFR Tyrosine Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation, triggers downstream signaling pathways (e.g., RAS/MAPK, PI3K/AKT) promoting cell proliferation, survival, and angiogenesis.[6] Overexpression or mutation of EGFR is a hallmark of many cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.[6][7] Several FDA-approved drugs, such as Gefitinib and Erlotinib, are 4-anilinoquinazoline derivatives that function as reversible EGFR inhibitors.[8]

Causality: The this compound scaffold is an ideal precursor for potent EGFR inhibitors. The C4-chloro position allows for the introduction of a substituted aniline moiety, which is critical for high-affinity binding to the ATP pocket of the EGFR kinase domain. The nitrogen atom of the quinazoline ring typically forms a key hydrogen bond with the backbone of Met793 in the hinge region of the kinase.[9] The 2-phenyl and 7-chloro groups occupy adjacent regions of the binding pocket, and their properties can be fine-tuned to enhance potency and selectivity.[10]

Caption: Inhibition of the EGFR signaling pathway by quinazoline derivatives.

Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay (Luminescence-Based)

This protocol assesses the ability of a compound to directly inhibit the enzymatic activity of recombinant EGFR.

-

Principle: The assay measures the amount of ATP remaining after a kinase reaction. High kinase activity consumes ATP, resulting in a low luminescence signal. Potent inhibitors prevent ATP consumption, leading to a high signal.[11]

-

Materials: Recombinant human EGFR kinase, kinase buffer, peptide substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, test compounds, luminescence-based ATP detection reagent (e.g., Kinase-Glo®), white opaque 96-well plates.

-

Procedure:

-

Prepare serial dilutions of the this compound derivatives in DMSO and add them to the wells. Include a positive control (e.g., Erlotinib) and a no-inhibitor (DMSO) control.

-

Add recombinant EGFR kinase to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP (typically at its Km concentration).

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction and measure remaining ATP by adding the luminescence detection reagent.

-

Incubate for 10 minutes in the dark.

-

Read the luminescence signal using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Mechanism II: Tubulin Polymerization Inhibition

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that form the mitotic spindle, a structure essential for chromosome segregation during cell division.[12] Agents that interfere with microtubule dynamics are highly effective anticancer drugs. They are broadly classified as stabilizers (e.g., taxanes) or destabilizers (e.g., vinca alkaloids, colchicine).[12] Several classes of quinazoline derivatives have been identified as tubulin polymerization inhibitors that bind to the colchicine site, leading to microtubule destabilization, G2/M cell cycle arrest, and subsequent apoptosis.[13][14][15]

Causality: While the 4-anilino substitution is key for EGFR, other modifications can steer the quinazoline scaffold toward the colchicine binding site on β-tubulin. The rigid, planar 2-phenylquinazoline core can mimic the structural features of other known colchicine-site inhibitors. The dichloro-substitutions enhance hydrophobicity, which can be favorable for binding within the deep pocket of the colchicine site. This mechanism represents a distinct and equally viable anticancer strategy for this class of compounds.[8][13]

Caption: Mechanism of tubulin polymerization inhibition by quinazoline derivatives.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of a compound on cell cycle progression, with G2/M arrest being a hallmark of tubulin inhibitors.

-

Principle: Cells are treated with the compound, fixed, and stained with a fluorescent dye (e.g., Propidium Iodide, PI) that intercalates with DNA. The fluorescence intensity of each cell is proportional to its DNA content, allowing for the quantification of cells in different phases of the cell cycle (G1, S, G2/M).

-

Materials: Cancer cell line (e.g., HeLa, MCF-7), culture medium, test compounds, PBS, ethanol (70%, ice-cold), RNase A, Propidium Iodide (PI) staining solution, flow cytometer.

-

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with various concentrations of the this compound derivative for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

-

Harvest cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution containing RNase A (to prevent staining of double-stranded RNA).

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer.

-

Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases. An accumulation of cells in the G2/M phase indicates mitotic arrest.[2]

-

Summary of Antiproliferative Activity

The following table summarizes representative antiproliferative data for various quinazoline derivatives from the literature to provide context for expected potency.

| Compound Class | Cell Line | Target/Mechanism | IC₅₀/GI₅₀ Value | Reference |

| 4-Anilino-quinazoline | EGFR-mutant NSCLC (NCI-H460) | EGFR Inhibition | 0.789 µM | [6] |

| 4-Aminoquinazoline | PC-3 (Prostate Cancer) | Antitumor | 1.96 µM | [16] |

| Quinoline-based | MCF-7 (Breast Cancer) | Anticancer | 7.016 µM | [17] |

| Biphenylaminoquinazoline | A431 (Skin Cancer) | Multi-TK/Tubulin | Low nM range | [13] |

| Quinazoline-4-tetrahydroquinoline | SKOV3 (Ovarian Cancer) | Tubulin Inhibition | 0.4 - 2.7 nM | [18] |

Secondary Biological Activity: Antimicrobial Potential

In addition to anticancer effects, the quinazoline scaffold is well-documented for its broad-spectrum antimicrobial activity.[1][19] The rise of drug-resistant pathogens necessitates the development of novel antimicrobial agents, and quinazoline derivatives are a promising area of research.[19][20]

Causality: The antimicrobial action of quinazolines is often attributed to their ability to interfere with essential cellular processes in bacteria and fungi. The specific mechanism is not always fully elucidated but may involve inhibition of key enzymes or disruption of cell membrane integrity. The lipophilic nature of the this compound structure would facilitate passage through microbial cell walls and membranes. Studies have shown activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as various fungal strains.[1][21]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This is the gold-standard method for quantifying the in vitro antimicrobial activity of a compound.

-

Principle: The compound is serially diluted in a liquid growth medium, which is then inoculated with a standardized suspension of the test microorganism. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth after a defined incubation period.

-

Materials: Test microorganisms (e.g., S. aureus ATCC 29213, E. coli ATCC 25922), appropriate broth medium (e.g., Mueller-Hinton Broth), sterile 96-well microtiter plates, test compounds, positive control antibiotic (e.g., Ciprofloxacin), spectrophotometer or plate reader.

-

Procedure:

-

Prepare a stock solution of the this compound derivative in DMSO.

-

In a 96-well plate, perform a two-fold serial dilution of the compound in the broth medium.

-

Prepare an inoculum of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard. Dilute further to achieve the final target concentration of ~5 x 10⁵ CFU/mL in each well.

-

Inoculate all wells (except a sterility control) with the microbial suspension. Include a growth control (no compound) and a positive control (standard antibiotic).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Determine the MIC by visual inspection for the lowest concentration showing no turbidity. This can be confirmed by reading the optical density (OD) at 600 nm.

-

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. Based on extensive data from related structures, its primary biological potential lies in the field of oncology, with plausible mechanisms including the inhibition of EGFR tyrosine kinase and the disruption of tubulin polymerization. Furthermore, its potential as an antimicrobial agent warrants investigation.

The strategic presence of the C4-chloro group is the key to unlocking this potential, providing a synthetic handle for creating large libraries of derivatives. Future research should focus on:

-

Systematic Derivatization: Synthesizing libraries of compounds by introducing a diverse range of substituted anilines and other nucleophiles at the 4-position to probe the SAR for both EGFR/kinase inhibition and antitubulin activity.

-

Mechanism Deconvolution: For lead compounds, performing detailed biochemical and cell-based assays to definitively establish the primary mechanism of action.

-

In Vivo Evaluation: Advancing promising candidates with favorable in vitro potency and drug-like properties into preclinical animal models to assess efficacy, pharmacokinetics, and toxicity.

This guide provides the foundational and methodological framework to empower researchers to explore and exploit the significant therapeutic potential of this specific and promising class of quinazoline derivatives.

References

-

Al-Suwaidan, I. A., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Molecules, 21(4), 486. [Link]

-

Chilin, A., et al. (2014). Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors. ACS Medicinal Chemistry Letters, 5(6), 682-686. [Link]

-

Nematpour, M., et al. (2022). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Iranian Journal of Pharmaceutical Research, 21(1), e123826. [Link]

-

Singh, J., et al. (2023). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. ACS Omega, 8(26), 23265-23281. [Link]

-

Kovalenko, S., et al. (2020). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Journal of Microbiology, Epidemiology and Immunobiology, 97(6), 527-535. [Link]

-

Li, Y., et al. (2019). Antimicrobial Activity of Quinazolin Derivatives of 1,2-Di(quinazolin-4-yl)diselane against Mycobacteria. Molecules, 24(22), 4133. [Link]

-

Ahmad, A., et al. (2022). Evaluation of anti-EGFR potential of quinazoline derivatives using molecular docking: An in silico approach. Biotechnology and Applied Biochemistry, 69(3), 1226-1237. [Link]

-

Sreevidya, V., & Muthu, C. (2023). Recent Developments in the Antimicrobial Activity of Quinazoline. Research in Pharmacy and Health Sciences, 9(2), 173-186. [Link]

-

Shaik, S. P., et al. (2024). Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Molecular Structure, 1308, 138030. [Link]

-

George, G., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 26(16), 4940. [Link]

-

Pote, M. S., & Pingle, A. P. (2017). Synthesis of Quinazoline derivatives and its Antimicrobial Activity. Research Journal of Pharmacy and Technology, 10(8), 2611-2613. [Link]

-

Yin, Y., et al. (2024). Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects. European Journal of Medicinal Chemistry, 282, 117000. [Link]

-

Various Authors. (2024). Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects. ResearchGate. [Link]

-

Various Authors. (2022). Design, Synthesis, and Antitumor Evaluation of Quinazoline-4-tetrahydroquinoline Chemotypes as Novel Tubulin Polymerization Inhibitors Targeting the Colchicine Site. ResearchGate. [Link]

-

Wang, Y., et al. (2025). Design, synthesis, and antitumor evaluation of quinazoline-4-tetrahydroquinoline chemotypes as novel tubulin polymerization inhibitors targeting the colchicine site. European Journal of Medicinal Chemistry, 285, 117183. [Link]

-

Wang, Y., et al. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules, 27(12), 3906. [Link]

-

David, G., et al. (2021). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. Molecules, 26(11), 3326. [Link]

-

Al-Ostath, R., et al. (2022). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Medicinal Chemistry, 13(7), 786-817. [Link]

-

Various Authors. (2022). Synthetic route for the synthesis of quinazoline derivatives (7–27). ResearchGate. [Link]

-

Various Authors. (2023). (a) 4,7-Dichloroquinoline design inspired by the natural molecule,... ResearchGate. [Link]

-

Kamal, A., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. New Journal of Chemistry, 45(3), 1546-1563. [Link]

-

Nguyen, T. H., et al. (2018). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2018(4), M1017. [Link]

-

Various Authors. (2022). Synthesis and Antitumor Activity Evaluation in Vitro of 4-aminoquinazoline Derivatives Containing 1,3,4-thiadiazole. ResearchGate. [Link]

-

Wang, C., et al. (2022). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Advances, 12(35), 22915-22926. [Link]

-

El-Hendawy, M. M., et al. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances, 15(3), 1664-1681. [Link]

-

Al-Obaid, A. M., et al. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Pharmaceuticals, 17(5), 642. [Link]

-

Alassaf, M. A., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry, 2022, 1-10. [Link]

-

Chen, Y. L., et al. (2023). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(2), 1011. [Link]

-

Various Authors. (2018). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. ResearchGate. [Link]

Sources

- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 7. brieflands.com [brieflands.com]

- 8. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. japsonline.com [japsonline.com]

- 10. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. Design, synthesis, and antitumor evaluation of quinazoline-4-tetrahydroquinoline chemotypes as novel tubulin polymerization inhibitors targeting the colchicine site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. rphsonline.com [rphsonline.com]

- 20. rjptonline.org [rjptonline.org]

- 21. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

Unlocking the Therapeutic Potential of 4,7-Dichloro-2-phenylquinazoline: A Technical Guide to Putative Molecular Targets

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold represents a cornerstone in contemporary medicinal chemistry, underpinning a significant number of clinically approved therapeutics, particularly in oncology. The subject of this technical guide, 4,7-dichloro-2-phenylquinazoline, is a distinct synthetic heterocyclic compound characterized by a quinazoline core, a phenyl group at the 2-position, and chloro-substituents at the 4- and 7-positions. While comprehensive biological characterization of this specific molecule is nascent, its structural motifs are prevalent in compounds with well-defined and potent pharmacological activities. This document synthesizes the current understanding of structurally analogous quinazoline derivatives to postulate and explore the most probable therapeutic targets of this compound. The primary putative mechanisms of action center on the inhibition of key protein kinases, modulation of microtubule dynamics, and interaction with non-canonical DNA structures. This guide aims to provide a robust framework for initiating and advancing research programs dedicated to elucidating the precise molecular functions and therapeutic utility of this promising compound.

Introduction: The Quinazoline Scaffold as a Privileged Structure in Drug Discovery

Quinazoline and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered immense interest from medicinal chemists due to their vast and diverse biological activities.[1] The rigid bicyclic nature of the quinazoline core provides an ideal framework for the spatial orientation of various substituents, enabling specific and high-affinity interactions with a multitude of biological targets.[2] This has led to the successful development and clinical application of numerous quinazoline-based drugs for a range of therapeutic areas, including cancer, inflammation, bacterial infections, and hypertension.[1][3]

The anticancer potential of the quinazoline nucleus is particularly noteworthy, with several derivatives approved by the U.S. Food and Drug Administration (FDA) as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[3][4] The structural features of this compound, specifically the dichlorination and the 2-phenyl substitution, are anticipated to significantly influence its pharmacokinetic properties and target engagement. The chloro-substituents can enhance the electrophilicity of the quinazoline ring, potentially facilitating covalent interactions with target proteins, while the 2-phenyl group can modulate steric and electronic properties that govern target selectivity and binding affinity.[5]

Postulated Therapeutic Target I: Protein Kinase Inhibition

The inhibition of protein kinases is a well-established and highly successful strategy in modern cancer therapy. Given that a vast number of quinazoline derivatives function as kinase inhibitors, it is highly probable that this compound also exerts its biological effects through this mechanism.[2]

Epidermal Growth Factor Receptor (EGFR): A Prime Candidate

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[4] Aberrant EGFR signaling, through mutation or overexpression, is a key driver in the pathogenesis of various solid tumors, including non-small cell lung cancer (NSCLC) and colorectal cancer.[3][6] The 4-anilinoquinazoline scaffold is a hallmark of many clinically approved EGFR inhibitors, such as gefitinib and erlotinib.[7] While this compound possesses a 2-phenyl substitution instead of a 4-anilino group, the fundamental quinazoline core is a known hinge-binding motif for many kinase inhibitors.[8]

Postulated Mechanism of Action:

It is hypothesized that this compound acts as a competitive inhibitor at the ATP-binding site of the EGFR kinase domain. The quinazoline nitrogen atoms are predicted to form hydrogen bonds with the hinge region of the kinase, a critical interaction for inhibitor binding. The dichloro-substituents may enhance the binding affinity and potentially contribute to overcoming drug resistance mechanisms.[9]

Diagram 1: Postulated EGFR Signaling Pathway Inhibition

Caption: Postulated inhibition of the EGFR signaling pathway.

Experimental Validation: Kinase Inhibition Assays

To validate the hypothesis of EGFR inhibition, a series of in vitro and cell-based assays are recommended.

Table 1: Experimental Protocols for Kinase Inhibition

| Experiment | Methodology | Expected Outcome |

| In Vitro Kinase Assay | A luminescence-based kinase assay (e.g., Kinase-Glo®) can be employed to measure the inhibition of recombinant EGFR kinase activity in the presence of varying concentrations of the test compound. | Determination of the IC50 value, representing the concentration of this compound required to inhibit 50% of EGFR kinase activity. |

| Cell-Based Phosphorylation Assay | Western blotting can be used to assess the phosphorylation status of EGFR and its downstream effectors (e.g., Akt, ERK) in cancer cell lines (e.g., A549, NCI-H1975) treated with the compound. | A dose-dependent decrease in the phosphorylation of EGFR and downstream signaling proteins, confirming target engagement in a cellular context. |

| Cell Viability Assay | An MTT or CellTiter-Glo® assay can be performed on various cancer cell lines to determine the antiproliferative effects of the compound. | A significant reduction in cell viability, indicating cytotoxic or cytostatic effects, with lower IC50 values in cancer cells with known EGFR dependency. |

Postulated Therapeutic Target II: Disruption of Microtubule Dynamics

Beyond kinase inhibition, certain quinazoline derivatives have been shown to exert their anticancer effects by interfering with the polymerization of tubulin, a key component of the cellular cytoskeleton.[6] Microtubules are dynamic polymers essential for cell division, intracellular transport, and the maintenance of cell shape. Compounds that disrupt microtubule dynamics can induce cell cycle arrest in the G2/M phase, ultimately leading to apoptosis.

Postulated Mechanism of Action:

It is plausible that this compound could bind to the colchicine-binding site on β-tubulin, thereby inhibiting the polymerization of tubulin into microtubules. This would disrupt the formation of the mitotic spindle, leading to mitotic arrest and subsequent apoptotic cell death in rapidly dividing cancer cells.[6]

Diagram 2: Experimental Workflow for Investigating Tubulin Polymerization Inhibition

Caption: Workflow for validating tubulin polymerization inhibition.

Postulated Therapeutic Target III: G-Quadruplex Stabilization

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA.[10] These structures are often found in the promoter regions of oncogenes, such as c-myc, and at the ends of chromosomes in telomeres.[10] Stabilization of G-quadruplexes by small molecules can inhibit the transcription of oncogenes and interfere with telomere maintenance, leading to anticancer effects.[10][11] Certain 2,4-disubstituted quinazoline derivatives have been shown to act as G-quadruplex stabilizers.[10]

Postulated Mechanism of Action:

The planar aromatic system of this compound may allow it to interact with and stabilize G-quadruplex structures through π-π stacking interactions. This stabilization could block the transcriptional machinery from accessing the promoter regions of key oncogenes, leading to their downregulation and subsequent inhibition of cancer cell growth.[10]

Synthesis and Characterization

While the primary focus of this guide is on the potential therapeutic targets, a brief overview of the synthesis is pertinent for researchers aiming to work with this compound. The synthesis of this compound can be achieved through established synthetic routes for quinazoline derivatives. A plausible approach involves the cyclization of a suitably substituted anthranilic acid derivative with benzamidine, followed by chlorination.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold in the vast landscape of quinazoline-based medicinal chemistry. Based on the extensive literature on structurally related compounds, the most probable therapeutic targets for this molecule are protein kinases (notably EGFR), tubulin, and G-quadruplex DNA. The dichlorination at the 4- and 7-positions, combined with the 2-phenyl substitution, provides a unique chemical entity that warrants thorough investigation.

Future research should focus on the systematic evaluation of these postulated mechanisms of action through the experimental workflows outlined in this guide. A comprehensive screening against a panel of cancer cell lines, coupled with in-depth biochemical and cell-based assays, will be crucial to elucidate the precise molecular targets and to unlock the full therapeutic potential of this compound. The insights gained from such studies will not only advance our understanding of this specific compound but also contribute to the broader field of quinazoline-based drug discovery.

References

- Structure activity relationship (SAR)

- 4,7-Dichloro-2-(4-fluorophenyl)quinazoline | 885277-41-8 | Benchchem. (URL not available)

- A Comparative Guide to the Structure-Activity Relationship of 2-Phenylquinoline Deriv

- Structure–activity relationship analysis of quinazoline and quinoline derivatives 12,13.

- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (URL not available)

- (a) Quinazoline drug and (b) 2,4‐dichloro‐6,7‐dimethoxyquinazoline.

- Mechanistic studies on the anticancer activity of 2,4-disubstituted quinazoline deriv

- Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - NIH. (URL not available)

- Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline - MDPI. (URL not available)

- (a) 4,7-Dichloroquinoline design inspired by the natural molecule,...

- The Essential Role of 4,7-Dichloroquinoline in Modern Pharmaceutical Synthesis. (URL not available)

- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - MDPI. (URL not available)